molecular formula C20H34ClN3O4 B030007 (R)-(+)-Celiprolol Hydrochloride CAS No. 125638-91-7

(R)-(+)-Celiprolol Hydrochloride

Cat. No. B030007
M. Wt: 416 g/mol
InChI Key: VKJHTUVLJYWAEY-PKLMIRHRSA-N
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Description

Synthesis Analysis

Celiprolol Hydrochloride is synthesized in a multistep chemical process starting from N'-(3-acetyl-4-hydroxyphenyl)-N,N-diethylurea, which reacts with epichlorohydrin. This reaction produces N'-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-N,N-diethylurea. Subsequent reaction steps involve t-BuNH2 and salt formation, achieving an overall yield of about 63% (Zhao Li-hua, 2008). An improved synthesis process from 4-chloronitrobenzene has been developed, which is more suitable for industrial application due to its environmentally friendly reaction conditions (Li Ji et al., 2011).

Molecular Structure Analysis

Celiprolol Hydrochloride crystallizes in the monoclinic space group P2l/a. Its crystal structure and NMR spectra have been thoroughly studied, providing a clear understanding of its molecular configuration and intermolecular hydrogen-bonding within the crystal (Narendra Kumar et al., 1992).

Chemical Reactions and Properties

Celiprolol Hydrochloride undergoes various chemical reactions under stress conditions such as hydrolysis, photolysis, and oxidation. It shows significant degradation especially under basic hydrolysis and oxidative conditions. The detailed mass fragmentation pattern and characterization of degradation products provide insight into its stability and chemical behavior under different conditions (A. Sahu et al., 2021).

Scientific Research Applications

  • Hypertension Treatment in Elderly : Celiprolol effectively lowers blood pressure in elderly patients with mild to moderate hypertension. It has equivalent pharmacokinetics and efficacy in both younger and older populations (Lamon, 2004).

  • Pharmacokinetic Studies : A method for enantiospecific determination of (R,S)-celiprolol in human plasma and urine facilitates pharmacokinetic studies after therapeutic doses (Hartmann et al., 1989).

  • Comparison with Other Beta-blockers : Celiprolol shows similar antihypertensive efficacy to other beta-blockers like propranolol, atenolol, metoprolol, and pindolol. It may also have mild bronchodilating activity in asthmatic patients (Milne & Buckley, 1991).

  • Clinical Safety and Efficacy : Celiprolol hydrochloride is safe and effective for treating essential hypertension. It has favorable hemodynamic activity and minimal effects on cardiovascular risk factors (Lamon, 1991).

  • Industrial Synthesis : The drug can be synthesized from 4-chloronitrobenzene with an overall yield of 39.1%, suitable for industrial application due to convenient and environmentally friendly reaction conditions (Ji et al., 2011).

  • Efficacy in a Wide Age Range : Celiprolol exhibits equivalent antihypertensive efficacy in patients aged 18 to 75 years with mild to moderate essential hypertension (Dunn & Spencer, 1995).

  • Improved Cardiovascular Risk Profile : Celiprolol, as a new generation beta-blocker, is intended for once daily treatment of mild to moderate hypertension, improving the overall cardiovascular risk profile and quality of life (Drug and Therapeutics Bulletin, 1992).

  • Pharmaceutical Analysis : Methods have been developed for the determination of celiprolol-hydrochloride in pharmaceutical preparations using various spectrophotometric techniques (Radulović et al., 1994; Halboos et al., 2019).

  • Adverse Effects and Safety Profile : Studies have indicated a wide margin of safety over the recommended dosage range of 200 to 600 mg once daily, with a similar adverse experience profile to placebo and lower incidence of bradycardia (Lamon, 1988).

  • Drug Transport and Interaction : Celiprolol's secretion across human intestinal epithelial cells involves multiple transporters, including P-glycoprotein, and can be affected by various drugs and diuretics (Karlsson et al., 1993).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound.


Future Directions

This involves looking at current research to see where future developments might occur. This could include new synthetic routes, new applications, or new modifications to the compound.


properties

IUPAC Name

3-[3-acetyl-4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJHTUVLJYWAEY-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)(C)C)O)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30925196
Record name N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Celiprolol Hydrochloride

CAS RN

125638-91-7
Record name Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125638917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylcarbamimidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30925196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Verbesselt, A Zugravu, TB Tjandramaga… - … of Chromatography B …, 1996 - Elsevier
A method has been developed for the determination of total celiprolol (sum of enantiomers) or the enantiomers (R)-celiprolol and (S)-celiprolol in plasma by high-performance liquid …
Number of citations: 13 www.sciencedirect.com
D Radulović, Z Vujić, M Vasiljević - Spectroscopy letters, 1994 - Taylor & Francis
… celiprolol-hvdrochloridebenz v 1 o ran .e ei on - P a i r Celiprolol-hydrochloride with benzylorange in the presence of phosphate buffer produces a yellow chloroform extractable ion-pair. …
Number of citations: 6 www.tandfonline.com

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